molecular formula C26H26IOP B14370761 [4-(Furan-3-yl)butyl](triphenyl)phosphanium iodide CAS No. 90812-91-2

[4-(Furan-3-yl)butyl](triphenyl)phosphanium iodide

Cat. No.: B14370761
CAS No.: 90812-91-2
M. Wt: 512.4 g/mol
InChI Key: QIKRSRUDRREQFQ-UHFFFAOYSA-M
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Description

4-(Furan-3-yl)butylphosphanium iodide is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a furan ring attached to a butyl chain, which is further connected to a triphenylphosphonium group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-3-yl)butylphosphanium iodide typically involves the reaction of triphenylphosphine with a suitable furan derivative. One common method is the alkylation of triphenylphosphine with 4-(furan-3-yl)butyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

This could include the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-3-yl)butylphosphanium iodide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-3-carboxylic acid derivatives, while substitution reactions can produce a variety of phosphonium salts with different anions .

Scientific Research Applications

Chemistry

In chemistry, 4-(Furan-3-yl)butylphosphanium iodide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for the synthesis of complex molecules .

Biology

In biological research, this compound has been explored for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for studying biochemical pathways and developing new therapeutic agents .

Medicine

While specific medical applications are still under investigation, the compound’s potential to modulate biological processes suggests it could be useful in drug discovery and development .

Industry

In the industrial sector, 4-(Furan-3-yl)butylphosphanium iodide may find applications in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 4-(Furan-3-yl)butylphosphanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonium group can facilitate binding to negatively charged sites on proteins, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(Furan-3-yl)butylphosphanium iodide lies in its specific combination of the furan ring and the triphenylphosphonium group. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. For example, the iodide ion can influence the compound’s solubility and reactivity, making it suitable for specific applications .

Properties

CAS No.

90812-91-2

Molecular Formula

C26H26IOP

Molecular Weight

512.4 g/mol

IUPAC Name

4-(furan-3-yl)butyl-triphenylphosphanium;iodide

InChI

InChI=1S/C26H26OP.HI/c1-4-13-24(14-5-1)28(25-15-6-2-7-16-25,26-17-8-3-9-18-26)21-11-10-12-23-19-20-27-22-23;/h1-9,13-20,22H,10-12,21H2;1H/q+1;/p-1

InChI Key

QIKRSRUDRREQFQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCC2=COC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]

Origin of Product

United States

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